1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 62871-20-9
VCID: VC16120286
InChI: InChI=1S/C18H19ClN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol

1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-

CAS No.: 62871-20-9

Cat. No.: VC16120286

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- - 62871-20-9

Specification

CAS No. 62871-20-9
Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
IUPAC Name 2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole
Standard InChI InChI=1S/C18H19ClN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21)
Standard InChI Key BFOYYNROSGLTKY-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole heterocycle, a bicyclic structure comprising fused benzene and imidazole rings. At the 2-position of the benzimidazole core, a phenyl group is attached, which is further substituted at the 5-position with a chlorine atom and at the 2-position with a pentyloxy chain (-O-C5H11). This configuration enhances lipophilicity and electronic stability, critical for interactions with biological targets .

Physicochemical Characteristics

Key properties are summarized below:

PropertyValue
CAS Number62871-20-9
Molecular FormulaC18H19ClN2O
Molecular Weight314.8 g/mol
IUPAC Name2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole
LogP (Partition Coefficient)5.45
Topological Polar Surface Area37.91 Ų

The high LogP value indicates significant hydrophobicity, favoring membrane permeability . The chlorine atom contributes to electron-withdrawing effects, potentially stabilizing the molecule in oxidative environments.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions generates the benzimidazole scaffold.

  • Substituent Introduction:

    • Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at the 5-position of the phenyl ring.

    • Pentyloxy Attachment: Nucleophilic substitution or Mitsunobu reaction installs the pentyloxy group at the 2-position.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise positioning of substituents during chlorination.

  • Yield Limitations: Multi-step reactions often result in cumulative yield losses, necessitating catalytic optimization .

Biological Activities and Mechanisms

Anticancer Properties

Preliminary in vitro studies indicate apoptosis induction in cancer cell lines, possibly through inhibition of tyrosine kinases or topoisomerases. The pentyloxy chain may facilitate cellular uptake, while the chlorine atom stabilizes interactions with hydrophobic binding pockets.

CompoundCAS NumberKey SubstituentsLogPPrimary Application
1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-62871-20-9Cl, pentyloxy5.45Antimicrobial research
5-Methyl-2-phenyl-1H-benzo[d]imidazole2963-65-7Methyl, phenyl3.82Antibiotic/antiviral studies

The higher LogP of 62871-20-9 enhances membrane permeability but may reduce aqueous solubility, necessitating formulation strategies .

Current Research Challenges and Future Directions

Mechanistic Uncertainties

While interactions with enzymes like tubulin are hypothesized, structural studies (e.g., X-ray crystallography) are needed to confirm target binding modes.

Pharmacokinetic Optimization

Improving bioavailability requires balancing lipophilicity and solubility. Prodrug strategies or nanocarrier systems could mitigate these issues.

Scalable Synthesis

Developing one-pot reactions or continuous-flow systems may address yield and regioselectivity challenges .

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